1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one
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Overview
Description
1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactam rings that have significant biological and pharmacological properties
Preparation Methods
The synthesis of 1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an electrophilic carbon source, the azetidine ring can be formed under controlled conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents. This step often requires specific catalysts and reaction conditions to ensure the selective introduction of the difluoromethyl group.
Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the azetidine ring with the dimethoxyphenyl group. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.
Chemical Reactions Analysis
1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the azetidine ring or the phenyl ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds, forming new C-C or C-N bonds.
Scientific Research Applications
1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases.
Biological Research: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Industrial Applications: It is explored for its potential use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in therapeutic effects.
Comparison with Similar Compounds
1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one: This compound has a hydroxymethyl group instead of a difluoromethyl group, leading to different chemical and biological properties.
1-(3-Amino-3-(difluoromethyl)azetidin-1-yl)ethan-1-one: This compound contains an amino group, which can result in different reactivity and applications.
1-(3,4,5-trimethoxyphenyl)azetidin-2-one: This compound has a trimethoxyphenyl group, which may confer different pharmacological properties compared to the dimethoxyphenyl group.
Properties
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c1-19-11-4-3-9(5-12(11)20-2)6-13(18)17-7-10(8-17)14(15)16/h3-5,10,14H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFGFSCWGVAQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)C(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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